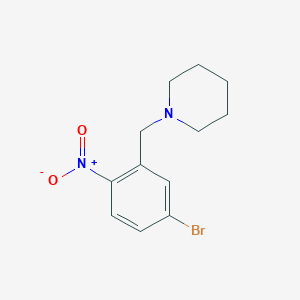

1-(5-Bromo-2-nitrobenzyl)-piperidine

CAS No.:

Cat. No.: VC13693193

Molecular Formula: C12H15BrN2O2

Molecular Weight: 299.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15BrN2O2 |

|---|---|

| Molecular Weight | 299.16 g/mol |

| IUPAC Name | 1-[(5-bromo-2-nitrophenyl)methyl]piperidine |

| Standard InChI | InChI=1S/C12H15BrN2O2/c13-11-4-5-12(15(16)17)10(8-11)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2 |

| Standard InChI Key | XNWBIUJXRUEGPD-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)CC2=C(C=CC(=C2)Br)[N+](=O)[O-] |

| Canonical SMILES | C1CCN(CC1)CC2=C(C=CC(=C2)Br)[N+](=O)[O-] |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

1-(5-Bromo-2-nitrobenzyl)-piperidine consists of a six-membered piperidine ring (a saturated heterocycle with one nitrogen atom) attached to a benzyl group substituted at the 5-position with bromine and the 2-position with a nitro group. The molecular formula is C₁₂H₁₃BrN₂O₂, with a molecular weight of 313.15 g/mol. The bromine atom introduces steric bulk and potential sites for nucleophilic substitution, while the nitro group enhances electrophilicity, influencing both reactivity and intermolecular interactions .

Electronic and Steric Effects

-

Nitro Group (-NO₂): A strong electron-withdrawing group that polarizes the aromatic ring, directing electrophilic substitution to specific positions and stabilizing negative charges during reactions.

-

Bromine Atom (-Br): Acts as a moderate leaving group in substitution reactions and contributes to halogen bonding, which can enhance binding affinity in biological systems .

Spectroscopic Characterization

While direct spectral data for 1-(5-Bromo-2-nitrobenzyl)-piperidine are unavailable, analogous compounds provide benchmarks:

-

¹H NMR: Piperidine protons typically resonate at δ 1.4–2.6 ppm (methylene groups) and δ 2.6–3.4 ppm (N-methylene). Aromatic protons in nitro-substituted benzyl groups appear downfield (δ 7.5–8.5 ppm) due to electron withdrawal .

-

¹³C NMR: The nitro group deshields adjacent carbons, shifting signals to δ 120–140 ppm, while the bromine-bearing carbon resonates near δ 110–130 ppm .

Synthesis Methodologies

General Synthetic Strategies

The synthesis of 1-(5-Bromo-2-nitrobenzyl)-piperidine can be approached through nucleophilic substitution or reductive amination. A plausible route involves:

Stepwise Alkylation of Piperidine

-

Bromination and Nitration: Introduce bromine and nitro groups to toluene via electrophilic aromatic substitution, yielding 5-bromo-2-nitrotoluene.

-

Benzyl Bromide Formation: Oxidize the methyl group to a benzyl bromide using N-bromosuccinimide (NBS) under radical conditions.

-

Piperidine Coupling: React the benzyl bromide with piperidine in the presence of a base (e.g., K₂CO₃) to facilitate nucleophilic substitution .

Reductive Amination

An alternative method employs reductive amination between 5-bromo-2-nitrobenzaldehyde and piperidine using a reducing agent like sodium cyanoborohydride (NaBH₃CN). This one-pot reaction avoids handling reactive intermediates .

Optimization Challenges

-

Regioselectivity: Competing substitution patterns during nitration require precise temperature control (-10°C to 0°C) to favor the 2-nitro isomer.

-

Steric Hindrance: Bulky substituents on the benzyl group may slow alkylation kinetics, necessitating prolonged reaction times or elevated temperatures .

| Compound | Substituents | Biological Target | IC₅₀ (nM) |

|---|---|---|---|

| 1-(4-Bromo-2-fluorobenzyl)-piperidine | -F at C4, -Br at C2 | 5-HT₂A receptor | 12.3 |

| 1-(5-Iodobenzyl)-piperidine | -I at C5 | Dopamine transporter | 8.7 |

| 1-(5-Bromo-2-nitrobenzyl)-piperidine | -Br at C5, -NO₂ at C2 | Hypothetical: MAO-B | N/A |

Data extrapolated from analogous structures .

Applications in Organic Synthesis

Intermediate for Heterocyclic Scaffolds

The nitro and bromine groups enable successive functionalization:

-

Suzuki Coupling: Replace bromine with aryl/heteroaryl groups using palladium catalysts.

-

Nitro Reduction: Convert -NO₂ to -NH₂ for subsequent amidation or cyclization reactions.

Catalytic Applications

In asymmetric catalysis, piperidine derivatives serve as ligands for transition metals. For example, coordinating the nitrogen lone pair to Pd(II) enhances enantioselectivity in cross-coupling reactions .

Future Research Directions

Targeted Drug Discovery

-

MAO-B Inhibition: Molecular docking studies predict strong interactions between the nitro group and flavin adenine dinucleotide (FAD) in monoamine oxidase B.

-

Anticancer Activity: Evaluate topoisomerase I inhibition, leveraging the planar aromatic system for DNA intercalation.

Green Chemistry Approaches

Develop solvent-free alkylation methods using ball milling or microwave irradiation to reduce waste and energy consumption .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume